molecular formula C12H12F2O3 B1319515 Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate CAS No. 194240-96-5

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate

Cat. No.: B1319515
CAS No.: 194240-96-5
M. Wt: 242.22 g/mol
InChI Key: LMVDTTMSWABICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is a β-keto ester featuring a 2,4-difluorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors targeting inflammatory and autoimmune diseases . Its structure combines a reactive β-keto ester moiety with a halogenated aromatic ring, enabling diverse chemical modifications. The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, making it advantageous in drug design.

Properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVDTTMSWABICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2,4-difluorophenyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(2,4-difluorophenyl)-3-oxobutanoic acid.

    Reduction: 4-(2,4-difluorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents on Phenyl Ring CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate 2,4-difluoro - C₁₂H₁₂F₂O₃ 258.22 High metabolic stability; used in p38 MAP kinase inhibitors .
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 2,4-dichloro 194240-93-2 C₁₂H₁₂Cl₂O₃ 275.13 Increased lipophilicity; potential toxicity concerns .
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 3-chloro 221122-22-1 C₁₂H₁₂ClO₃ 239.67 Altered electronic effects due to meta-substitution .
Ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate 3,5-difluoro - C₁₂H₁₂F₂O₃ 258.22 Symmetrical substitution may improve crystallinity .
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate 4-fluoro 221121-36-4 C₁₂H₁₂FO₃ 222.22 Reduced steric hindrance; simpler synthetic routes .

Physicochemical Properties

  • Spectroscopic Data : IR spectra of β-keto esters show characteristic C=O stretches at ~1663–1682 cm⁻¹, while the absence of S-H bands (~2500–2600 cm⁻¹) confirms tautomeric forms in related triazole derivatives .
  • Crystallography: X-ray studies of analogs like ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate reveal planar structures stabilized by intramolecular hydrogen bonds, crucial for molecular packing .

Biological Activity

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a derivative of oxobutanoate characterized by the presence of a difluorophenyl group. This structural modification is believed to enhance its pharmacological profile compared to other analogs. The compound has been studied for various biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl moiety enhances binding affinity to certain enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies show that it inhibits the growth of several bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in various models. In animal studies, it significantly reduced paw edema in rats compared to standard anti-inflammatory drugs like Diclofenac .

Table 2: Anti-inflammatory Activity

TreatmentPaw Edema Reduction (%)
This compound71.16% (4 h)
Diclofenac79.76% (4 h)

Case Studies

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema. The compound exhibited a significant reduction in inflammation at doses comparable to standard treatments.
  • Cytotoxicity Testing : In vitro cytotoxicity assays against various cancer cell lines (HeLa and HepG2) showed promising results. The compound demonstrated an IC50 value of approximately 18 µM against HeLa cells, indicating potential as an anticancer agent .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further studies are necessary to fully elucidate its pharmacokinetic profile and long-term toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.